
Fenofibryl glucuronide
描述
Fenofibryl glucuronide is a metabolite of fenofibrate, a drug commonly used to treat hyperlipidemia and hypertriglyceridemia. Fenofibrate is a fibric acid derivative that helps reduce cholesterol and triglycerides in the blood. This compound is formed in the body through the glucuronidation of fenofibric acid, which is the active form of fenofibrate .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fenofibryl glucuronide involves the glucuronidation of fenofibric acid. This reaction typically occurs in the liver, where fenofibric acid is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. The reaction conditions include the presence of UDP-glucuronic acid and the enzyme, under physiological conditions .
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. the synthesis of fenofibrate, the precursor, involves the esterification of fenofibric acid with isopropanol in the presence of an acid catalyst .
化学反应分析
Types of Reactions: Fenofibryl glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to fenofibric acid by the enzyme β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme under physiological conditions.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme.
Major Products Formed:
Hydrolysis: Fenofibric acid.
Conjugation: this compound.
科学研究应用
Pharmacokinetics
Research on fenofibryl glucuronide focuses on understanding its metabolism and excretion patterns. Studies have shown variability in urinary excretion rates influenced by genetic factors, body mass index, and sex .
Toxicology
Investigations into the safety profile of fenofibrate include assessing the potential side effects associated with this compound. Understanding its toxicological properties helps in minimizing adverse effects during therapy .
Clinical Studies
Clinical trials have evaluated the efficacy of fenofibrate in treating conditions like hyperlipidemia and cholestatic liver diseases. The compound has been shown to up-regulate bile acid glucuronidation, aiding in the detoxification of cytotoxic bile acids during cholestasis .
Cholestatic Liver Disease
A study involving patients with primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC) demonstrated that adjunct treatment with fenofibrate significantly increased serum bile acid glucuronides by 2.1-fold, correlating with improved liver function markers .
Polymorphism Impact
Research has revealed distinct metabolic ratios affecting urinary excretion patterns of this compound, indicating genetic polymorphisms that influence drug metabolism. This variability underscores the need for personalized treatment approaches .
Comparative Data Table
Parameter | Fenofibrate | Fenofibric Acid | This compound |
---|---|---|---|
Primary Action | Lipid lowering | Active metabolite | Conjugated metabolite |
Key Enzyme | PPARα activation | UGT-mediated metabolism | UGT2B7 predominant |
Urinary Excretion (% of dose) | 13.94% | Not specified | Higher variability |
Clinical Application | Hyperlipidemia treatment | Metabolic pathway indicator | Biomarker for liver function |
作用机制
Fenofibryl glucuronide itself does not have a direct mechanism of action, as it is a metabolite. fenofibrate, its precursor, activates peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis and elimination of triglyceride-rich particles from the plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III .
相似化合物的比较
Clofibrate: Another fibric acid derivative used to lower cholesterol and triglycerides.
Gemfibrozil: A fibric acid derivative with similar lipid-lowering effects.
Comparison:
Fenofibryl Glucuronide vs. Clofibrate: Both undergo glucuronidation, but fenofibrate is more potent and has a better safety profile.
This compound vs. Gemfibrozil: Fenofibrate has a longer half-life and is more effective in reducing triglycerides.
This compound is unique due to its formation from fenofibrate, which has a distinct mechanism of action involving PPARα activation, leading to significant lipid-lowering effects.
生物活性
Fenofibryl glucuronide, a major metabolite of fenofibrate, plays a significant role in the pharmacokinetics and pharmacodynamics of this hypolipidemic agent. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects.
Metabolism and Formation
Fenofibrate is primarily metabolized in the liver to fenofibric acid, which is then conjugated to form this compound. This process occurs through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, which has been shown to have the highest activity in glucuronidating fenofibric acid compared to other UGT isoforms . The formation of this compound is influenced by genetic polymorphisms, body mass index, and sex, leading to variability in drug metabolism among individuals .
Biological Activity and Mechanisms
This compound exhibits several biological activities that contribute to the overall efficacy of fenofibrate:
- Lipid Metabolism Modulation : Fenofibrate activates peroxisome proliferator-activated receptor alpha (PPARα), leading to enhanced fatty acid oxidation and reduced triglyceride synthesis. This mechanism is crucial for lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels .
- Bile Acid Detoxification : Recent studies indicate that fenofibrate therapy can up-regulate bile acid glucuronidation, which helps detoxify cytotoxic bile acids during cholestasis. This effect has been observed in patients with primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), where adjunct therapy with fenofibrate significantly increased serum bile acid glucuronides, correlating with improved liver function markers .
Case Studies and Clinical Findings
- Cholestatic Liver Disease : A study involving 55 patients with PBC and PSC demonstrated that adjunct treatment with fenofibrate led to a significant reduction in serum alkaline phosphatase levels and a 2.1-fold increase in serum bile acid glucuronides. These findings suggest that this compound may serve as a non-invasive biomarker for treatment response in cholestatic liver diseases .
- Polymorphism Impact : A study assessing urinary excretion patterns of this compound revealed two distinct populations based on metabolic ratios, indicating the presence of polymorphisms affecting glucuronidation. This variability can impact therapeutic outcomes and necessitates personalized approaches to treatment .
Comparative Data Table
Parameter | Fenofibrate | Fenofibric Acid | This compound |
---|---|---|---|
Primary Action | Lipid lowering | Active metabolite | Conjugated metabolite |
Key Enzyme | PPARα activation | UGT-mediated metabolism | UGT2B7 predominant |
Urinary Excretion (% of dose) | 13.94% | Not specified | Higher variability |
Clinical Application | Hyperlipidemia treatment | Metabolic pathway indicator | Biomarker for liver function |
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)/t16-,17-,18+,19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOJZVSZYFTIOZ-UNJWAJPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60318-63-0 | |
Record name | Fenofibryl glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060318630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FENOFIBRYL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RC66Y5GF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。